Cystothiazole B

Natural product chemistry Analytical method development Reference standard qualification

Natural-product antibiotic standardization often fails due to congener cross-contamination. Cystothiazole B (CAS 207399-38-0) resolves this as a defined, β-methoxyacrylate-class mitochondrial Complex III inhibitor. - Resolves +16 Da from cystothiazole A for unambiguous LC-MS/MS quantitation. - Verified absolute stereochemistry supporting enantiocontrolled total synthesis. - Comparable to cystothiazole A in Phytophthora capsici disc-diffusion antifungal assays, superior to C-F.

Molecular Formula C20H26N2O5S2
Molecular Weight 438.6 g/mol
Cat. No. B1249687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCystothiazole B
Synonymscystothiazole B
cystothiazole-B
Molecular FormulaC20H26N2O5S2
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C(C)(C)O)OC)C(=CC(=O)OC)OC
InChIInChI=1S/C20H26N2O5S2/c1-12(16(26-5)9-17(23)27-6)15(25-4)8-7-13-10-28-18(21-13)14-11-29-19(22-14)20(2,3)24/h7-12,15,24H,1-6H3/b8-7+,16-9+/t12-,15+/m1/s1
InChIKeyDEBRBEDKRGQAPL-RPKNRIRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cystothiazole B: Bithiazole Antibiotic Research Applications


Cystothiazole B (C20H26N2O5S2) is a bithiazole-type antibiotic belonging to the β-methoxyacrylate class of mitochondrial respiration inhibitors, originally isolated from the myxobacterium Cystobacter fuscus alongside its congener cystothiazole A [1]. The compound features a characteristic bis-thiazole skeleton conjugated with a β-methoxyacrylate moiety, with the molecular distinction of a hydroxyl substitution at the terminal isobutyl position relative to the C4-C5 stereochemical framework [1]. Its absolute stereochemistry has been independently determined via chiral synthetic approaches, establishing a defined stereochemical identity [2]. As a naturally occurring minor component in the cystothiazole biosynthetic cluster, cystothiazole B serves as a critical reference standard for structure-activity relationship studies, metabolic pathway elucidation, and comparative pharmacological profiling within the β-methoxyacrylate antifungal family [1].

1 Probeβ-methoxyacrylate class bc1 complex inhibitor probe
2 ReferenceVerified absolute stereochemistry for SAR reference standard
3 TracerMinor natural congener for biosynthetic flux tracing studies

Cystothiazole B: Irreplaceable for Targeted Studies


Substituting cystothiazole B with cystothiazole A or structurally related bithiazole congeners introduces fundamental confounders that undermine experimental reproducibility and interpretive validity. Cystothiazole B (C20H26N2O5S2) differs from cystothiazole A (C20H26N2O4S2) by precisely one oxygen atom—a hydroxyl substitution at the terminal isobutyl position that confers distinct polarity, chromatographic retention behavior, and metabolic stability characteristics [1]. Within the natural biosynthetic cascade of C. fuscus, cystothiazole A serves as the primary metabolic precursor that undergoes oxidative conversion to produce cystothiazole B and other polar derivatives; without resin-based adsorption during fermentation, cystothiazole A is rapidly metabolized to these downstream congeners [2]. Consequently, the two compounds are not interchangeable in pharmacological assays, biosynthetic flux studies, or analytical reference standard applications. Moreover, stereochemical differences among bithiazole analogs critically govern antifungal activity—all stereoisomers of cystothiazole A showed no antifungal activity even at 2500-fold dosage, underscoring that generic substitution without rigorous stereochemical and structural verification yields invalid biological conclusions [3].

Target Cystothiazole B — hydroxyl-substituted bithiazole with verified absolute stereochemistry
May shift if substituted Cystothiazole A differs by one oxygen atom; polarity profile and chromatographic retention may shift significantly
Target Natural (+)-enantiomer with independently confirmed chiral configuration
May shift if substituted Stereochemical configuration among bithiazole analogs may shift activity context; reported stereoisomer inactivity warrants attribution review
Target Downstream oxidative metabolite with defined biosynthetic origin
May shift if substituted Precursor-product relationship may not transfer directly; metabolic flux interpretation requires congener-specific validation

Cystothiazole B: Differentiation Evidence


Molecular Formula Differentiation

Cystothiazole B (C20H26N2O5S2) contains one additional oxygen atom relative to cystothiazole A (C20H26N2O4S2), representing a hydroxyl substitution at the terminal isobutyl position. This precise molecular mass difference of 16 Da (MW 454.6 for B vs 438.6 for A) provides unambiguous analytical discrimination between the two congeners [1].

Molecular Identity
Head-to-head
Δ +16 Da
Supports chromatographic resolution
HR-EIMS and NMR confirmed; one additional oxygen vs cystothiazole A
Natural product chemistry Analytical method development Reference standard qualification

Absolute Stereochemistry Confirmation

The absolute stereochemistry of (+)-cystothiazole B was independently determined and reported in 2004, confirming its chiral configuration distinct from that of cystothiazole A. While cystothiazole A's absolute stereochemistry was established in the original 1998 isolation paper via chemical degradation, cystothiazole B required separate stereochemical elucidation using chiral synthetic methodologies [1][2].

Stereochemical Identity
Head-to-head
Verified (+)-configuration
Stereochemical-control context
Independent chiral synthesis (2004); distinct from cystothiazole A method
Chiral analysis Stereochemistry-activity relationships Synthetic methodology

Biosynthetic Oxidative Conversion

Cystothiazole A undergoes rapid biotransformation by the mother producer C. fuscus to yield multiple polar metabolic derivatives, including cystothiazole B as a naturally occurring oxidative product. When cystothiazole A was externally added to C. fuscus culture without adsorbent resin, it was rapidly metabolized, confirming that cystothiazole B arises via oxidative conversion of the primary metabolite cystothiazole A [1].

Biosynthetic Origin
Class-level
Cystothiazole B: downstream oxidative metabolite Cystothiazole A: direct metabolic precursor
Supports biosynthetic flux interpretation
C. fuscus bioconversion confirmed; resin-dependent accumulation
Biosynthetic pathway elucidation Natural product metabolism Bioconversion studies

Total Synthesis Route

The total synthesis of (+)-cystothiazole B has been achieved via a convergent strategy employing Wittig condensation between left-half aldehyde 1 and right-half bithiazole-type phosphonium iodide 2, using lithium bis(trimethylsilyl)amide as base. This synthetic route is shared with (+)-cystothiazoles A and F and (4R,5S)-melithiazoles B, F, H, I [1]. In contrast, cystothiazoles C-F were isolated only as minor natural components with no established total synthesis route documented in the original isolation papers [2].

Synthetic Route
Class-level
Wittig condensation / Pd-catalyzed
Supports independent procurement
Validated convergent route; cystothiazoles C-F lack synthetic access
Total synthesis Wittig condensation Palladium-catalyzed coupling

Antifungal Potency Ranking

Antifungal evaluation of the complete cystothiazole series against Phytophthora capsici using a standardized paper disc diffusion assay established a defined activity hierarchy. The potency decreased in the order: cystothiazole A ≈ cystothiazole B > cystothiazole F > cystothiazole C ≈ cystothiazole D ≈ cystothiazole E [1]. Notably, cystothiazole B ranks among the most active congeners in this series, despite being a minor natural component. Cystothiazoles C-F were explicitly noted as 'less active than 1' (cystothiazole A) in the original isolation report [2].

Activity Ranking
Class-level
A ≈ B F C ≈ D ≈ E
Reported antifungal screening context
Disc diffusion assay; B among top-tier tested congeners
Antifungal screening Structure-activity relationship Agricultural fungicide development

Cystothiazole B: Key Research Applications


LC-MS/MS Analytical Reference Standard

Cystothiazole B serves as a critical analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying cystothiazole A metabolic conversion in fermentation monitoring or biotransformation studies. Its precise molecular mass difference of +16 Da (C20H26N2O5S2 vs C20H26N2O4S2) relative to cystothiazole A enables unambiguous chromatographic resolution and mass spectrometric discrimination [1]. Given that cystothiazole A is rapidly metabolized by C. fuscus to cystothiazole B and other polar derivatives in the absence of adsorbent resin, accurate quantitation of both congeners is essential for optimizing fermentation yield and understanding biosynthetic flux [2].

Stereochemical Reference for Synthesis

Researchers engaged in the enantiocontrolled total synthesis of β-methoxyacrylate antifungal compounds require authentic samples of (+)-cystothiazole B with independently verified absolute stereochemistry. The chiral configuration of cystothiazole B has been separately determined and published, providing a reliable stereochemical reference standard for validating synthetic intermediates and final products [1]. This is particularly critical given the established finding that stereoisomers of cystothiazole A exhibit no antifungal activity even at 2500-fold higher concentrations than the natural enantiomer—underscoring the absolute requirement for correct stereochemical assignment in synthetic campaigns [2].

Cytochrome bc1 Complex SAR Probe

Cystothiazole B functions as a high-potency probe molecule for dissecting the structural determinants of cytochrome bc1 complex inhibition within the β-methoxyacrylate pharmacophore class. In standardized Phytophthora capsici disc diffusion assays, cystothiazole B demonstrates antifungal activity comparable to cystothiazole A and superior to cystothiazoles C-F, establishing it as one of the most active congeners in the natural product series [1]. Its unique hydroxyl substitution at the terminal isobutyl position provides a defined structural perturbation relative to cystothiazole A, enabling direct interrogation of how modifications to the terminal alkyl domain influence mitochondrial binding affinity and fungicidal efficacy [2].

Biosynthetic Pathway Tracer

Investigators studying polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid biosynthetic pathways in myxobacteria require authentic samples of cystothiazole B as a downstream metabolic tracer. Biotransformation experiments have conclusively demonstrated that cystothiazole A serves as the direct metabolic precursor to cystothiazole B and other polar derivatives in C. fuscus cultures, with the conversion occurring rapidly when resin adsorption is omitted [1]. This precursor-product relationship makes cystothiazole B an indispensable analytical standard for time-course studies tracking metabolic flux through the cystothiazole biosynthetic gene cluster, as well as for validating the functional annotation of putative oxidative tailoring enzymes identified in the cluster sequence [2].

Application
Selection Property
Validation Focus
LC-MS/MS reference standard
Mass differentiation from cystothiazole A
Chromatographic resolution validation
Stereochemical synthesis reference
Verified absolute configuration
Enantiomeric identity confirmation
Cytochrome bc1 complex SAR probe
Reported activity ranking context
Antifungal screening endpoint review
Biosynthetic pathway tracer
Precursor-product relationship
Metabolic flux time-course validation

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